1-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea
Description
1-[1-(Morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea is a urea derivative characterized by a central propan-2-yl linker bridging a morpholin-4-yl group and two thiophen-2-yl substituents. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, is known to enhance solubility and metabolic stability in drug design. Thiophene, a sulfur-containing aromatic ring, contributes to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-12(17-16(20)18-14-5-3-11-23-14)15(13-4-2-10-22-13)19-6-8-21-9-7-19/h2-5,10-12,15H,6-9H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEVKNKNAOSCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea involves the reaction of morpholine and thiophene derivatives. One typical route includes the following steps:
Formation of Intermediate: : The reaction begins with the preparation of 1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-amine. This is achieved by reacting thiophene-2-carbaldehyde with morpholine and a suitable base.
Urea Derivative Formation: : The intermediate is then reacted with thiophene-2-isocyanate to form the desired urea derivative.
The reaction conditions generally require an inert atmosphere (nitrogen or argon) and mild heating (40-60°C) to drive the reactions to completion.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure high yield and purity. The starting materials are fed into the reactor, where they are mixed and reacted under controlled conditions. The use of flow chemistry allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions can also occur, particularly at the urea moiety. Agents such as lithium aluminum hydride are commonly used for such reductions.
Substitution: : The compound can participate in nucleophilic substitution reactions at the thiophene ring, facilitated by the electron-rich morpholine group.
Common Reagents and Conditions Used
Oxidation: : m-Chloroperbenzoic acid under mild acidic conditions. Reduction : Lithium aluminum hydride in dry ether. Substitution : Halogenated thiophene derivatives under basic conditions.
Major Products Formed
The major products formed from these reactions vary:
Oxidation typically yields sulfoxide or sulfone derivatives.
Reduction may result in amine derivatives of the compound.
Substitution reactions can yield a variety of thiophene-substituted morpholine derivatives.
Scientific Research Applications
Chemistry
Biology
It has shown potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.
Medicine
The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industrial applications, it is used as an intermediate in the synthesis of polymers and advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is often through interaction with specific molecular targets such as enzymes or receptors. The morpholine group can enhance solubility and facilitate transport across cell membranes, while the thiophene rings contribute to binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives with Thiophen-2-yl and Morpholine Moieties
Key Observations :
- The target compound uniquely combines morpholine and dual thiophen-2-yl groups, whereas analogs like 5h () prioritize pyridine or fluorophenyl substituents.
- TTU6 () replaces morpholine with a thiazole ring, demonstrating how heterocycle variation impacts antitubulin activity.
- Compound 6-D () shares a thiophen-2-yl group and a morpholine-related silyl ether, highlighting synthetic strategies for similar scaffolds.
Key Observations :
- Sodium borohydride reduction (used for 5h ) is common for carbonyl-to-alcohol conversions in urea derivatives.
- TTU6 ’s high melting point correlates with its crystalline stability, likely due to the rigid thiazole-thiophene core.
- The target compound’s lack of reported data underscores the need for further synthetic and characterization studies.
Key Observations :
- 5h ’s anticancer activity suggests thiophen-2-yl groups enhance cytotoxicity, possibly through DNA intercalation or kinase inhibition.
- The absence of electron-withdrawing groups (e.g., nitro in TTU8 ) in the target compound may reduce antitubulin efficacy compared to TTU analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
